molecular formula C19H14N4OS B2582372 Neurotoxin Inhibitor

Neurotoxin Inhibitor

货号: B2582372
分子量: 346.4 g/mol
InChI 键: HLFQUUKVLVOMHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Neurotoxin Inhibitor is a useful research compound. Its molecular formula is C19H14N4OS and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Neurotoxin inhibitors, particularly those targeting botulinum neurotoxins (BoNTs), have gained significant attention in biomedical research due to their potential therapeutic applications and implications for public health. This article explores the biological activity of various neurotoxin inhibitors, focusing on their mechanisms of action, efficacy in experimental models, and structure-activity relationships (SAR).

Overview of Botulinum Neurotoxins

Botulinum neurotoxins, produced by Clostridium botulinum, are among the most potent toxins known, causing paralysis by cleaving SNARE proteins essential for neurotransmitter release. There are seven serotypes of BoNT (A-G), with BoNT/A being the most studied due to its clinical relevance and potential for bioterrorism. The development of effective inhibitors is crucial for both therapeutic interventions and as countermeasures against bioterrorism threats.

Neurotoxin inhibitors primarily function by preventing the enzymatic activity of BoNTs. They can be classified into several categories based on their mechanism:

  • Peptide Inhibitors : These are designed based on the substrate recognition sites of BoNTs. For instance, inhibitors derived from SNAP-25 (a substrate for BoNT/A) have shown promising results. The peptide RRGF has demonstrated an IC50 value of 0.9 µM against BoNT/A protease activity .
  • Small Molecule Inhibitors : Compounds such as toosendanin exhibit dual modes of action, acting both as cargo-dependent inhibitors and channel activators, thereby effectively inhibiting SNAP-25 cleavage at low concentrations .

Efficacy in Experimental Models

Numerous studies have evaluated the efficacy of neurotoxin inhibitors in both in vitro and in vivo models:

  • In Vitro Studies :
    • Various peptide-based inhibitors have been tested against BoNT/A using fluorescence resonance energy transfer (FRET) assays. For example, compound NSC 240898 showed significant inhibition with an IC50 value of 2.5 µM .
    • Small molecules like toosendanin have shown complete inhibition of SNAP-25 cleavage at concentrations above 200 nM .
  • In Vivo Studies :
    • A study demonstrated that peptide inhibitor R12-R1-RGF could fully protect mice from a lethal dose (4 × LD50) of BoNT/A without causing detectable toxicity .
    • Another study showed that certain small molecule inhibitors provided dose-dependent protection against BoNT-induced mortality in primate models .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the potency and specificity of neurotoxin inhibitors. Key findings include:

  • Peptide Design : The design of peptide inhibitors often focuses on mimicking the natural substrates of BoNTs. Modifications to the peptide backbone can significantly enhance inhibitory potency, as seen with various analogs of RRGF .
  • Small Molecule Optimization : The development of small molecule inhibitors has involved synthesizing analogs that maintain high binding affinity while minimizing off-target effects. For instance, compounds with a K_i value below 1 µM have been identified through systematic modification .

Comparative Efficacy Table

Inhibitor TypeCompound NameIC50 Value (µM)MechanismEfficacy Model
Peptide InhibitorRRGF0.9Competitive inhibitionIn vitro
Small MoleculeToosendanin<0.01Dual action inhibitorIn vivo
Small MoleculeNSC 2408982.5Endopeptidase inhibitionIn vitro
Peptide InhibitorR12-R1-RGF-Substrate-based inhibitionIn vivo

Case Studies

  • Case Study: Peptide Inhibition
    A study involving peptide inhibitors demonstrated that R12-R1-RGF provided full protection against lethal doses of BoNT/A in mice, showcasing its potential as a therapeutic candidate.
  • Case Study: Small Molecule Application
    Toosendanin was evaluated in non-human primates and showed significant protective effects against multiple serotypes of botulinum neurotoxins, indicating its broad-spectrum applicability.

科学研究应用

Types of Neurotoxin Inhibitors

Neurotoxin inhibitors can be classified into several categories based on their mechanisms of action:

  • Small Molecule Inhibitors : These compounds target specific sites on the neurotoxin to prevent its activity. Examples include:
    • Dipeptides : Identified as potent inhibitors through competitive mechanisms against the light chain of BoNT/A, with IC50 values in the nanomolar range .
    • Nitrophenyl Psoralen : A natural product analog that acts as a mixed-type inhibitor for BoNT/A, stabilizing the enzyme-inhibitor complex .
  • Peptide-Based Inhibitors : These are designed to mimic substrates or bind to key regions on the neurotoxin, enhancing their inhibitory effects:
    • SNAP25 Derivatives : Peptide inhibitors derived from SNAP25 have shown full protection against BoNT/A intoxication in animal models .
  • Decoy Proteins : Engineered protein fragments that mimic the binding sites of nerve cell receptors can redirect the neurotoxin away from its target, effectively preventing its action .

Case Study 1: EGA as a this compound

A study demonstrated that EGA (a synthesized compound) significantly reduced neurotoxicity in vitro and in vivo by interfering with the trafficking of various BoNT serotypes. It was shown to mitigate symptoms of botulism in mice models, indicating its potential as a lead compound for developing new neurotoxin inhibitors .

Case Study 2: Dipeptide Inhibitors

Research involving dipeptides revealed that specific structural modifications could enhance their binding affinity to BoNT/A light chain. The most effective dipeptide exhibited an IC50 value of 21 nM, showcasing the potential for structure-activity relationship studies to yield potent inhibitors .

Case Study 3: SNAP25 Targeting Peptides

In vivo studies with peptide inhibitors derived from SNAP25 demonstrated complete protection against lethal doses of BoNT/A in mice without observable toxicity. This underscores the promise of peptide-based strategies in developing therapeutic agents against botulism .

属性

IUPAC Name

1-(1,3-benzothiazol-2-yl)-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS/c24-17-10-13(12-6-2-1-3-7-12)14-11-20-23(18(14)22-17)19-21-15-8-4-5-9-16(15)25-19/h1-9,11,13H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQUUKVLVOMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。